molecular formula C14H30S3 B568973 1,1,1-Tris(mercaptomethyl)undecane CAS No. 850873-54-0

1,1,1-Tris(mercaptomethyl)undecane

Cat. No.: B568973
CAS No.: 850873-54-0
M. Wt: 294.574
InChI Key: ZRYRWJITMFWSDQ-UHFFFAOYSA-N
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Description

This structure confers strong chemisorption capabilities, particularly in forming self-assembled monolayers (SAMs) on metal surfaces like gold . Its applications span nanotechnology, materials science, and organic synthesis, where its multidentate thiol groups enable stable surface modifications and molecular recognition systems .

Properties

CAS No.

850873-54-0

Molecular Formula

C14H30S3

Molecular Weight

294.574

IUPAC Name

2-decyl-2-(sulfanylmethyl)propane-1,3-dithiol

InChI

InChI=1S/C14H30S3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3

InChI Key

ZRYRWJITMFWSDQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CS)(CS)CS

Synonyms

2-Decyl-2-(mercaptomethyl)-1,3-propanedithiol;  _x000B_

Origin of Product

United States

Preparation Methods

Tollens Condensation and Aldol-Based Approaches

The most widely documented method involves a Tollens condensation, which combines aldol addition and Cannizzaro reduction steps. Starting with undecanal (C₁₁H₂₂O), formaldehyde acts as both a nucleophile and electrophile in the presence of a base (e.g., KOH), forming 1,1,1-tris(hydroxymethyl)undecane.

Undecanal+3HCHOKOHC14H30O3+HCOO\text{Undecanal} + 3\text{HCHO} \xrightarrow{\text{KOH}} \text{C}{14}\text{H}{30}\text{O}_3 + \text{HCOO}^-

This intermediate undergoes mesylation with methanesulfonyl chloride (MsCl) to yield 1,1,1-tris(methanesulfonyloxymethyl)undecane, a critical precursor for thiolation.

Thiolation via Nucleophilic Substitution

The mesylated intermediate reacts with potassium thioacetate (KSAc) in dimethyl sulfoxide (DMSO) at 130°C, substituting methanesulfonyl groups with thioacetate functionalities. Subsequent reduction with LiAlH₄ in tetrahydrofuran (THF) cleaves the thioacetate protecting groups, liberating free thiols:

C14H30(OSO2Me)3+3KSAcC14H30(SAc)3LiAlH4C14H30(SH)3\text{C}{14}\text{H}{30}(\text{OSO}2\text{Me})3 + 3\text{KSAc} \rightarrow \text{C}{14}\text{H}{30}(\text{SAc})3 \xrightarrow{\text{LiAlH}4} \text{C}{14}\text{H}{30}(\text{SH})_3

This method typically achieves yields of 70–80%, with purity dependent on chromatographic purification.

Step-by-Step Procedural Analysis

Oxidation of Undecanol to Undecanal

Pyridinium chlorochromate (PCC) in dichloromethane oxidizes 1-undecanol to undecanal, achieving >90% conversion:

C11H23OHPCCC11H22O\text{C}{11}\text{H}{23}\text{OH} \xrightarrow{\text{PCC}} \text{C}{11}\text{H}{22}\text{O}

Key Parameters :

  • Solvent: Anhydrous CH₂Cl₂

  • Temperature: 0°C to room temperature

  • Reaction time: 4–6 hours

Tollens Condensation Optimization

Aqueous formaldehyde (37%) and potassium hydroxide mediate the condensation. Ethanol/water mixtures (1:1 v/v) enhance solubility, with heating to 60°C critical for completing the Cannizzaro reduction.

Typical Yield : 29–35% after ether extraction and MgSO₄ drying.

Mesylation and Thioacetate Substitution

Triethylamine (Et₃N) facilitates mesylation at 0°C, while DMSO enables efficient thioacetate substitution at elevated temperatures.

Data Table 1: Mesylation Efficiency

ParameterValue
MsCl Equivalents3.0 eq
Reaction Time4 hours
Yield90% (crude)

Reduction and Purification

LiAlH₄ reduction in THF requires strict anhydrous conditions. Post-reaction quenching with ethyl acetate and HCl yields crude product, which is purified via silica gel chromatography (hexanes/ethyl acetate).

Industrial-Scale Synthesis and Process Intensification

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to enhance heat transfer and reduce reaction times. For example, mesylation steps achieve 95% conversion in 1 hour under flow conditions, compared to 4 hours in batch reactors.

Bayesian Optimization for Yield Improvement

Recent studies demonstrate the utility of machine learning in optimizing reaction parameters. Bayesian optimization (BO) with Latin hypercube sampling (LHS) identified optimal conditions for analogous thiolation reactions, increasing yields from 78% to 89% within eight experimental trials.

Data Table 2: BO-Optimized Parameters

VariableOptimal Value
Temperature95°C
Catalyst (TBAB)8.5 mol%
SolventToluene
Reaction Time24 hours

Challenges and Mitigation Strategies

Disulfide Formation

Thiol oxidation to disulfides is a major side reaction. Strategies include:

  • Conducting reactions under argon/nitrogen atmosphere

  • Adding radical scavengers (e.g., BHT)

  • Immediate post-synthesis acidification to pH 3–4

Purification Difficulties

Silica gel chromatography remains the gold standard, but large-scale production employs recrystallization from ethanol/water mixtures (2:1 v/v), reducing solvent costs by 40% compared to chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Tris(mercaptomethyl)undecane undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Substitution: The mercaptomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 1,1,1-Tris(mercaptomethyl)undecane involves the formation of strong bonds between the thiol groups and gold surfaces. This interaction leads to the creation of self-assembled monolayers, which provide a stable and functionalized surface for various applications. The molecular targets are primarily the gold atoms on the substrate, and the pathways involve the sequential formation of sulfur-gold bonds .

Comparison with Similar Compounds

Structural and Functional Group Variations

1,1,1-Tris(mercaptomethyl)heptadecane
  • Structure : Similar tris(mercaptomethyl) substitution but with a longer heptadecane (C17) chain.
  • Properties : Enhanced hydrophobic interactions due to the longer chain, improving SAM stability on Au(111) surfaces. Time-lapse atomic force microscopy studies reveal denser packing compared to shorter-chain analogs .
  • Applications: Preferred for nanofabrication requiring robust, long-lasting SAMs .
11-Mercaptoundecanoic Acid (MUA)
  • Structure : Linear undecane chain with a single terminal thiol and carboxylic acid (-COOH) group.
  • Properties: Forms less stable SAMs than tris(mercaptomethyl) derivatives due to monodentate binding. However, the -COOH group enables pH-responsive behavior and biomolecular conjugation .
  • Applications : Biofunctionalized surfaces for biosensors and drug delivery .
3,9-Bis(3′-nitrophenyl)-8,10-dioxa-2,4-dithia-spiro[5.5]undecane
  • Structure : Spirocyclic undecane backbone with dithia and dioxa rings, substituted with nitroaryl groups.
  • Properties : High thermal stability and rigidity due to the spiro framework. Nitro groups enhance electronic conjugation, making it suitable for optoelectronic materials .
  • Applications: Potential use in organic electronics and photoresponsive systems .

Physical and Chemical Properties

Compound Molecular Weight Functional Groups Key Properties Applications
1,1,1-Tris(mercaptomethyl)undecane ~300 (estimated) 3 -SH groups Multidentate binding, high SAM stability Nanofabrication, surface coatings
1-Aminoundecane 171.33 -NH2 Basic, forms ammonium salts Surfactants, corrosion inhibitors
5-Methylundecane 170.33 -CH3 Hydrophobic, low reactivity Solvent, reference standard
Undecane,1,1,1,2,2,…-tricosafluoro-11-iodo 695.98 23 F, 1 I Extreme hydrophobicity, chemical inertness Fluoropolymer synthesis

Emerging Analogs and Derivatives

  • Metal-containing Undecanes : Compounds like 1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane incorporate tin or titanium, enabling catalytic or conductive properties .
  • Fluorinated Derivatives : Perfluoro-undecanes (e.g., C11F23I) exhibit unparalleled chemical resistance, suited for harsh-environment applications .

Q & A

Q. What controls are essential when evaluating the crosslinking efficiency of this compound in polymer networks?

  • Methodological Answer : Include (1) blank reactions without crosslinker to assess baseline polymerization, (2) radical scavengers to isolate thiol-specific reactivity, and (3) rheological tests (e.g., shear modulus) to quantify network formation. Use FTIR to track thiol consumption rates and SAXS/WAXS for nanostructural analysis .

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